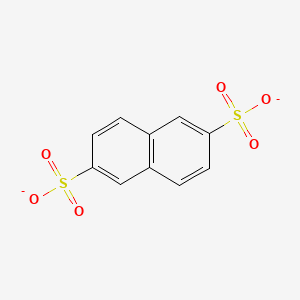

naphthalene-2,6-disulfonate

Beschreibung

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis, naphthalene-2,6-disulfonate is a highly valued intermediate. It is a key precursor in the manufacturing of a variety of dyes and pigments. solubilityofthings.comgoogle.com Its structure allows it to act as a coupling agent, facilitating the creation of vibrant and durable colorants for the textile industry. solubilityofthings.com Beyond dyes, it is a starting material for producing naphthalene-2,6-thiol, which in turn is a raw material for heat-resistant polymers. google.com The compound's reactivity and ability to stabilize certain reaction intermediates make it a versatile reagent for chemists developing new molecular frameworks. solubilityofthings.com

The significance of this compound extends into modern materials science. A notable recent development is its use as a precursor for creating sulfur-doped porous carbon materials. In a one-pot, self-activating synthesis approach, the disodium (B8443419) salt of this compound is pyrolyzed to produce a porous carbon structure. researchgate.netacs.org This innovative method avoids the need for external chemical activators. researchgate.netacs.org The resulting material exhibits a high surface area and is effective for CO₂ capture, showcasing the compound's potential in developing advanced materials for environmental applications. researchgate.netacs.org These S-doped carbons demonstrate excellent CO₂ uptake capacities, fast adsorption kinetics, and stable recyclability, highlighting a promising pathway for creating carbon-based adsorbents from organic precursors. researchgate.netacs.org

Historical Perspectives on Research Trajectories

The study of this compound is intrinsically linked to the broader history of naphthalene (B1677914) chemistry. Following the isolation and characterization of naphthalene from coal tar in the 1820s, research into its derivatives began. The sulfonation of naphthalene became a focal point of industrial organic chemistry. Early processes for producing naphthalenedisulfonic acids involved heating naphthalene with concentrated sulfuric acid. google.com

The industrial synthesis of specific isomers like this compound has been a subject of extensive research. Historically, production methods involved sulfonating naphthalene at high temperatures (135-175°C), which typically yielded a mixture of the 2,6- and 2,7-isomers. google.com A significant challenge was the separation of these isomers from the reaction mixture. Patented methods from the mid-20th century describe processes for precipitating the 2,6-isomer from the mixture by adding agents like sodium chloride and sodium sulfate (B86663) at elevated temperatures. google.com Further refinements in the synthesis involved controlling reaction temperatures and times to influence the isomer ratio, with temperatures around 140-190°C being optimal for maximizing the yield of the 2,6-disulfonic acid. google.com These historical developments in synthesis and purification laid the groundwork for the availability of high-purity this compound for specialized applications.

Isomeric Considerations within Naphthalenedisulfonates in Research Contexts

The position of the sulfonate groups on the naphthalene ring profoundly influences the chemical and physical properties of naphthalenedisulfonates, leading to different research applications for each isomer. numberanalytics.com The main isomers produced alongside this compound (the β,β'-isomer) during sulfonation are naphthalene-2,7-disulfonate and naphthalene-1,5-disulfonic acid (also known as Armstrong's acid). google.com

The formation of these isomers is thermodynamically and kinetically controlled. Sulfonation at lower temperatures tends to favor the alpha-substituted isomers, while higher temperatures favor the more stable beta-substituted isomers like the 2,6- and 2,7-disulfonates. google.com The separation of these closely related compounds is a significant challenge in industrial chemistry. google.com Research has focused on methods like fractional crystallization by carefully adjusting parameters such as sulfuric acid concentration and temperature. For example, the 2,6-isomer can be selectively precipitated from a mixture by controlling the acidity and temperature, leaving the 2,7-isomer in the filtrate. google.com

The distinct structures of the isomers dictate their utility. Naphthalene-1,5-disulfonic acid is used as an electrolyte in chromatography and in the formation of drug salts. Both the 2,6- and 2,7-isomers are important dye intermediates, but their specific substitution patterns lead to different colors and properties in the final dye molecules. The unique reactivity and solubility of each isomer, governed by the position of the sulfonic acid groups, make their selective synthesis and purification a critical aspect of their application in targeted chemical research. google.com Analytical techniques such as capillary electrophoresis are employed to separate and identify these isomers in research settings. rsc.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | naphthalene-2,6-disulfonic acid | nih.gov |

| Synonyms | Ebert-Merz beta-acid, N-2,6-DSA | solubilityofthings.com |

| CAS Number | 581-75-9 | chemsrc.com |

| Molecular Formula | C₁₀H₈O₆S₂ | solubilityofthings.comnih.gov |

| Molecular Weight | 288.3 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid/powder | solubilityofthings.com |

| State at Room Temp. | Solid | solubilityofthings.com |

| Melting Point | >300 °C (for disodium salt) | scbt.com |

| Water Solubility | Soluble | solubilityofthings.com |

| Density | 1.704 g/cm³ | chemsrc.com |

Table 2: Comparison of Common Naphthalenedisulfonate Isomers

| Isomer | Common Name(s) | Key Distinctions & Applications | Source(s) |

| Naphthalene-1,5-disulfonic acid | Armstrong's acid | Used as an electrolyte in chromatography and for drug salt formation. | |

| Naphthalene-2,6-disulfonic acid | Ebert-Merz beta-acid | Important intermediate for dyes, pigments, and heat-resistant polymers. Used to create porous carbons for CO₂ capture. | google.comresearchgate.net |

| Naphthalene-2,7-disulfonic acid | - | Also a key intermediate in dye synthesis and polymer production, often produced alongside the 2,6-isomer. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6O6S2-2 |

|---|---|

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

naphthalene-2,6-disulfonate |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 |

InChI-Schlüssel |

FITZJYAVATZPMJ-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Pathways

Classical and Contemporary Approaches to Naphthalene-2,6-disulfonate Synthesis

The creation of this compound is a precise process, centered around the sulfonation of naphthalene (B1677914). This involves the introduction of two sulfonate groups onto the naphthalene backbone at specific positions, a task that requires careful control over reaction conditions to ensure the desired isomeric purity.

Sulfonation Reaction Optimization and Process Control

The direct sulfonation of naphthalene is the primary route to producing this compound. This reaction is typically carried out using concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide) at elevated temperatures, generally between 135°C and 175°C. google.com The temperature is a critical parameter, as it influences the isomeric distribution of the resulting disulfonated products. google.com

Optimization of this process involves several key factors:

Reactant Concentration: The ratio of naphthalene to the sulfonating agent must be carefully controlled to drive the reaction towards disubstitution while minimizing the formation of monosulfonated or trisulfonated byproducts. google.com

Temperature and Time: As highlighted, temperature dictates isomer formation. For instance, sulfonation at 160°C for 150 minutes is a cited condition. google.com Prolonged reaction times or excessively high temperatures can lead to the formation of undesired isomers and byproducts. google.com

Catalysts: While not always necessary for sulfonation with strong agents like oleum, certain catalysts can be employed to enhance reaction rates or influence isomer selectivity. asiachmical.com

Real-Time Monitoring: Modern approaches to process control include the use of in-situ analytical techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, to monitor the reaction progress in real-time. asiachmical.com This allows for precise adjustments to maintain optimal conditions and ensure high yields of the desired product.

Separation and Purification Techniques for Isomeric Purity

A significant challenge in the synthesis of this compound is the concurrent formation of other isomers, most notably naphthalene-2,7-disulfonic acid and naphthalene-1,6-disulfonic acid. google.com Achieving high isomeric purity is crucial for many of its applications.

Several techniques are employed for the separation and purification of this compound:

Fractional Crystallization: This classical method leverages the differences in solubility between the various isomers and their salts. By carefully controlling the temperature and concentration of the solution, the less soluble 2,6-isomer can be selectively precipitated. google.com For example, after sulfonation, the reaction mixture can be diluted with water to a specific sulfuric acid concentration (e.g., 35-90% by weight) and cooled to induce crystallization of the desired isomer. google.com

Salting Out: The addition of a salt, such as sodium chloride or sodium sulfate (B86663), can be used to decrease the solubility of the disodium (B8443419) salt of naphthalene-2,6-disulfonic acid, causing it to precipitate from the solution. google.com

Washing: The crude filter cake obtained after initial separation can be washed with specific reagents, such as a dilute ammonia (B1221849) solution or an ammonium (B1175870) sulfate solution, to remove impurities and enhance the purity of the final product to over 99%. patsnap.com

Chromatographic Methods: For achieving very high purity, particularly at a laboratory scale, techniques like ion-exchange chromatography can be utilized to separate the different isomers based on their ionic interactions with the stationary phase.

| Parameter | Condition | Outcome |

| Sulfonation Temperature | 135-175°C | Favors formation of 2,6- and 2,7-isomers |

| Sulfuric Acid Concentration (for crystallization) | 35-90% | Selective precipitation of the desired isomer |

| Washing Reagent | 0.08-0.20% Ammonia Water | Purity > 99% |

Energy Efficiency and Waste Stream Management in Production Processes

The industrial production of this compound presents challenges related to energy consumption and waste generation. The sulfonation reaction is highly exothermic, and the process traditionally generates a significant amount of acidic wastewater. numberanalytics.comlignincorp.com

Modern strategies to address these issues include:

Waste Acid Recycling: The acidic mother liquor remaining after the separation of the product contains sulfuric acid and other naphthalene sulfonic acid isomers. This "waste acid" can be recycled back into the sulfonation process, reducing the need for fresh sulfuric acid and minimizing waste discharge. google.compatsnap.com

Process Intensification: The use of technologies like microwave-assisted synthesis is being explored. Microwave heating can lead to rapid and uniform heating, potentially reducing reaction times and energy input. researchgate.net

Alternative Treatment Methods: For the final waste stream, methods like electrocoagulation are being investigated to remove residual naphthalene sulfonates from wastewater before discharge. nih.govresearchgate.net

Synthesis of this compound Derivatives

The two sulfonate groups on the this compound molecule provide reactive sites for further chemical modification, allowing for the synthesis of a variety of functionalized derivatives for specific research applications.

Preparation of Functionalized this compound Species

The sulfonate groups can be converted into other functional groups, opening up pathways to a range of derivatives. For instance, the sulfonate groups can be transformed into sulfonyl chlorides, which are versatile intermediates. These can then be reacted with various nucleophiles to introduce new functionalities.

A key application is in the synthesis of functionalized naphthalene diimides (NDIs). acs.org While this often starts from the corresponding naphthalenetetracarboxylic dianhydride, the principles of introducing substituents onto the naphthalene core are relevant. Core substitution with nitrogen, oxygen, or sulfur-containing functional groups can be achieved, leading to materials with tailored electronic and photophysical properties. acs.org

Derivatization for Specific Research Applications (e.g., thiols, amines)

The conversion of the sulfonate groups to other functionalities is a targeted process for creating specific research tools.

Synthesis of Thiol Derivatives: While direct conversion of a sulfonate to a thiol is not a standard, straightforward reaction, multi-step synthetic routes can be devised. One potential pathway involves the reduction of a sulfonyl chloride intermediate.

Synthesis of Amine Derivatives: The introduction of amine groups is a common and valuable derivatization. This can be achieved through processes like the Bucherer reaction or by nucleophilic aromatic substitution on a suitably activated precursor. The resulting amino-naphthalenesulfonic acids are important intermediates, for example, in the synthesis of dyes and fluorescent probes. Derivatization reagents like 2-naphthalenesulfonyl chloride (NSCl) are used to react with primary amines for analytical purposes, such as in high-performance liquid chromatography (HPLC). nih.gov This highlights the reactivity of sulfonyl chlorides derived from naphthalenesulfonic acids. Furthermore, various derivatizing agents are used to modify amine groups for analytical separations. researchgate.net

The ability to introduce these functional groups allows for the creation of molecules with specific binding properties, spectroscopic labels, or as building blocks for more complex supramolecular structures. acs.org

Naphthalene 2,6 Disulfonate in Advanced Materials Science

Role as a Ligand in Coordination Polymer (CP) and Metal-Organic Framework (MOF) Synthesis

Naphthalene-2,6-disulfonate and its derivatives are key building blocks in supramolecular chemistry and crystal engineering. The sulfonate groups, while sometimes considered weakly coordinating, can form stable interactions with a variety of metal ions, leading to the formation of extended, ordered networks. researchgate.net The rigid and linear geometry of the this compound ligand is particularly suited for creating predictable and robust frameworks.

The design of ligands is a cornerstone of synthesizing CPs and MOFs with desired properties. For naphthalene-based linkers, this often involves modifying the core structure or the functional groups to control the resulting framework. A notable example involves the creation of multifunctional ligands that combine sulfonate and carboxylate groups, such as 4,8-disulfonyl-2,6-naphthalenedicarboxylic acid (H₄-DSNDA). acs.org This type of ligand offers multiple coordination sites—both sulfonate and carboxylate groups—which can lead to complex and diverse structural outcomes when reacted with metal ions like lanthanides. acs.orgrsc.org

The way a ligand binds to metal centers, its "coordination mode," is critical in determining the final architecture of the MOF or CP. While sulfonate groups are a primary feature, the closely related naphthalene-2,6-dicarboxylate (NDC) ligand provides insight into the variety of coordination possibilities. Studies on NDC-based MOFs have identified numerous binding motifs, including bridging modes like (η¹:η¹:μ₂) and (η¹:η²:μ₂), as well as terminal bidentate (η¹:η²:μ₁) modes. nih.govfrontiersin.org These varied coordination behaviors allow for the construction of frameworks with different dimensionalities and topologies. The specific coordination mode adopted is often influenced by factors such as the choice of metal ion, the solvent system, and the presence of competing ligands or modulators in the synthesis. nih.govfrontiersin.orgiucr.org

The combination of this compound or its analogues with different metal ions under various synthetic conditions has yielded a rich variety of crystalline structures with diverse topologies. frontiersin.org This structural diversity is a hallmark of MOF and CP chemistry, enabling the fine-tuning of material properties for specific applications.

Researchers have demonstrated significant control over the dimensionality of frameworks built with naphthalene-based disulfonate and dicarboxylate linkers, producing structures ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. acs.orgresearchgate.netrsc.orgtandfonline.com

1D Architectures: One-dimensional chains can be formed when metal ions are linked sequentially by the disulfonate ligand. rsc.orgresearchgate.net For instance, in certain cadmium-based CPs, dinuclear metal units are connected by ligands to generate 1D chains. tandfonline.com

2D Architectures: Two-dimensional layered structures are commonly reported. acs.orgresearchgate.nettandfonline.comrsc.org The specific network topology within these layers can be varied. For example, a Cd(II)-MOF synthesized with this compound and 1,1'-(1,4-butanediyl)bis(imidazole) as an auxiliary ligand forms a 2D layer with a Schläfli symbol of (3⁶)(4⁶)(5³). researchgate.net In other systems, the use of terminal chelating ligands like 1,10-phenanthroline (B135089) can direct the formation of 2D layered structures. tandfonline.com

3D Architectures: Three-dimensional frameworks represent the most complex architecture, often leading to porous materials. A Cd(II)-MOF using a longer bis(imidazole) ligand resulted in a 3D framework with a 6-connected pcu topology. researchgate.net Similarly, a Praseodymium-based MOF constructed with a mixed sulfonate-carboxylate ligand features a 3D framework built from unique cubane-shaped [Pr₄(μ₃-OH)₄] clusters. acs.org

The final dimensionality is often dictated by the coordination environment of the metal, the flexibility of any auxiliary ligands, and the reaction conditions, such as the solvent used. researchgate.netrsc.org

The choice of the metal ion is a critical factor that profoundly influences the final structure and topology of the resulting CP or MOF. mdpi.com Different metal ions have distinct coordination number preferences, coordination geometries, and ionic radii, which in turn direct the self-assembly process into different structural outcomes even when using the same organic ligand. rsc.orgmdpi.com

A study using the related naphthalene-1,4-dicarboxylic acid ligand with various divalent metals highlighted this effect:

With Zn(II) , a 2-fold interpenetrated 3D framework was formed. mdpi.com

With Cu(II) , the result was a 1D triple-strained helical chain. mdpi.com

With Cd(II) , a 3-fold interpenetrated 3D framework with a different topology was observed. mdpi.com

Similar diversity is seen with lanthanide metals. The reaction of 4,8-disulfonyl-2,6-naphthalenedicarboxylic acid with eight different lanthanides produced three distinct structural types: a 3D framework with Praseodymium, and two different 2D layered structures with other lanthanides like La, Nd, Sm, Eu, Gd, Dy, and Er. acs.orgrsc.org This diversity arises from the different coordination modes the ligand can adopt when binding to lanthanides with varying ionic sizes. rsc.org

| Metal Ion | Ligand | Resulting Structure/Dimensionality | Reference |

|---|---|---|---|

| Zn(II) | 1,4-Naphthalenedicarboxylic acid | 2-fold interpenetrated 3D framework | mdpi.com |

| Cu(II) | 1,4-Naphthalenedicarboxylic acid | 1D triple-strained helical chain | mdpi.com |

| Cd(II) | 1,4-Naphthalenedicarboxylic acid | 3-fold interpenetrated 3D framework | mdpi.com |

| Pr(III) | 4,8-Disulfonyl-2,6-naphthalenedicarboxylic acid | 3D framework | acs.org |

| La, Nd, Sm, Eu, Gd, Dy | 4,8-Disulfonyl-2,6-naphthalenedicarboxylic acid | 2D layered structure (Type 1) | acs.org |

| Er(III) | 4,8-Disulfonyl-2,6-naphthalenedicarboxylic acid | 2D layered structure (Type 2) | acs.org |

Coordination modulation is a powerful technique used to control the synthesis of MOFs, where competing ligands (modulators) are added to the reaction mixture. nih.govfrontiersin.orgnih.gov This strategy can influence crystal growth, defect concentration, and even the final topology of the framework. In the case of rare-earth MOFs, where structural prediction is often difficult, coordination modulation can act as a "structure-directing" tool, enabling the isolation of multiple distinct phases from the same metal-ligand combination. nih.govfrontiersin.orgrsc.org

An extensive study on Yttrium(III) MOFs with the naphthalene-2,6-dicarboxylate ligand demonstrated that the use of different modulators leads to a range of polymorphs, each with unique coordination environments and structures. nih.govfrontiersin.org For example:

A standard solvothermal synthesis yielded a 3D coordination polymer. nih.govfrontiersin.org

Adding nitric acid as a modulator resulted in a completely different structure containing discrete dimeric secondary building units (SBUs) instead of 1D chains. nih.gov

The use of acetic acid as a modulator produced another distinct framework where acetate (B1210297) ligands were incorporated into the 1D chains. nih.govfrontiersin.org

When the synthesis was modulated by formate, generated in-situ from the decomposition of the DMF solvent, a structure with the MIL-88C topology was formed, comprising trimeric Yttrium SBUs. nih.govfrontiersin.org

This approach highlights that for certain systems, particularly with lanthanide and rare-earth metals, the modulator is not just a passive additive but an active component that directs the self-assembly towards specific, often unpredictable, structural outcomes. frontiersin.org

The unique structural features of MOFs and CPs derived from this compound and its analogues impart a range of functional properties with potential applications in sensing, catalysis, and separations.

Luminescence and Sensing: Many lanthanide-based MOFs are highly luminescent. acs.orgrsc.org Frameworks containing Europium(III) and Terbium(III) often exhibit strong red and green light emission, respectively, due to an efficient "antenna effect," where the organic ligand absorbs light energy and transfers it to the metal center. rsc.orgresearchgate.net This property is widely exploited for chemical sensing. For example, Cd(II)-MOFs based on this compound have shown high selectivity for detecting Cu²⁺ ions through luminescence quenching. researchgate.net Other frameworks have been developed as sensors for Fe³⁺ ions and tryptophan. nih.govdntb.gov.ua

Gas Storage and Separation: The inherent porosity of some 3D frameworks makes them candidates for gas storage and separation. researchgate.net Porous carbons derived from disodium (B8443419) 2,6-naphthalene disulfonate have demonstrated good performance for CO₂ capture. researchgate.net MOFs built with these types of linkers have also been investigated for the storage of hydrogen and methane. acs.org

Catalysis: The introduction of functional groups can create active sites for catalysis. A zirconium-based MOF with a sulfonated naphthalene (B1677914) dicarboxylate linker was shown to be an effective Brønsted acid catalyst for organic reactions. berkeley.edu

Proton and Ion Conduction: The presence of hydrophilic sulfonate groups can facilitate ion transport within the framework's pores. Organosulfonate MOFs often exhibit improved proton conductivity compared to their carboxylate counterparts, making them promising materials for applications like proton exchange membranes in fuel cells. rsc.orgresearchgate.net

| Framework Composition | Property | Application | Reference |

|---|---|---|---|

| Cd(II)-nds-bis(imidazole) MOFs | Luminescence | Selective sensing of Cu²⁺ ions | researchgate.net |

| Eu(III)-NDC MOF | Luminescence | Red-orange light emission | rsc.org |

| Zn(II)-NDC CP | Luminescence | Highly selective sensing for Fe³⁺ ions | nih.gov |

| Zr(IV)-SNDC MOF | Acidity | Brønsted acid catalysis | berkeley.edu |

| NDS-derived porous carbon | Adsorption | CO₂ capture | researchgate.net |

| Cu(II)/Ca(II)-NDS CPs | Ion Transport | Proton conduction | rsc.org |

Functional Properties of this compound-Derived MOFs/CPs

Luminescence Properties and Energy Transfer Mechanisms

This compound and its derivatives are of interest for their fluorescent properties. researchgate.net The specific arrangement of the sulfonate groups on the naphthalene ring influences the electronic transitions and, consequently, the emission of light.

Research has shown that naphthalene disulfonates exhibit strong fluorescence at similar wavelengths. researchgate.net For instance, studies on various naphthalene disulfonate isomers reveal distinct excitation and emission maxima, which can be fine-tuned by altering the molecular structure or the surrounding chemical environment. researchgate.net

Energy transfer is a key mechanism in the application of these materials. In hybrid systems where naphthalene derivatives are combined with other materials, such as layered rare-earth hydroxides, energy transfer processes between the organic and inorganic components can lead to tunable luminescence. acs.org For example, an N-substituted naphthalene diimide sulfonate salt, when adsorbed onto layered rare-earth hydroxide (B78521) particles, can form aggregates that exhibit different emission colors, such as a green-emitting excimer-type state or a blue-emitting J-type aggregate. acs.org This demonstrates the potential to control the luminescent properties of these hybrid materials for applications in optoelectronics and sensing. acs.org

Catalytic Activity and Reaction Mechanisms

The sulfonate groups in this compound can act as active sites for catalysis. A charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane (B1314661) and 2,6-naphthalenedisulfonate has been shown to function as a recyclable Brønsted acid catalyst. beilstein-journals.org

This framework is held together by hydrogen bonds between the sulfonate anions and ammonium (B1175870) cations. beilstein-journals.org The material has demonstrated catalytic activity in several reactions, including the ring-opening of epoxides with water and alcohols, and a Diels-Alder reaction. beilstein-journals.org The catalytic sites are believed to become accessible through a "breathing" process of the framework in solvent solutions. beilstein-journals.org Importantly, the catalytic activity is attributed to the solid framework itself, as experiments have shown that any leached components are not responsible for the observed catalysis. beilstein-journals.org

The mechanism of action for 2,6-naphthalenedisulfonate in catalysis often involves its ability to form complexes with metal ions, where these complexes then facilitate chemical transformations.

Adsorption and Separation Characteristics

The ionic nature of this compound, due to its sulfonate groups, makes it effective in adsorption and separation processes. It has been investigated for its ability to be incorporated into layered double hydroxides (LDHs) for the removal of heavy metal ions from aqueous solutions. sapub.org For instance, tetraphthalate and this compound anions have been successfully incorporated into Zn-Al-LDH structures. sapub.org

The adsorption capacity of materials containing this compound is influenced by factors such as pH, contact time, and the initial concentration of the substance to be adsorbed. In studies involving the removal of Ni(II) and Pb(II) ions, the adsorption amount was found to increase with the initial ion concentration. sapub.org The kinetics of adsorption often follow a pseudo-second-order model, indicating that the rate-limiting step may be chemical sorption. sapub.org

Furthermore, sulfonated naphthalene formaldehyde (B43269) condensates (SNFCs), which are oligomers containing sulfonated naphthalene units, have been studied for their adsorption behavior in aquifers. ethz.ch The adsorption of these oligomers increases with their chain length, which affects their migration in groundwater systems. ethz.ch

Integration into Porous Carbon Materials

This compound serves as a precursor for the synthesis of porous carbon materials with tailored properties for specific applications, particularly in gas adsorption.

Fabrication of this compound-Derived Porous Carbons

A one-pot, self-activating synthesis approach has been developed to create sulfur-doped porous carbons from disodium 2,6-naphthalene disulfonate (NDS). acs.orgresearchgate.net This method is advantageous as it does not require external chemical activating agents. acs.orgresearchgate.net The activation process occurs through the release of gases like CO, H₂O, and CO₂ during pyrolysis. acs.orgresearchgate.net

The properties of the resulting porous carbons, such as their textural features and elemental composition, can be controlled by adjusting the activation temperature. acs.orgresearchgate.net This allows for the optimization of the material for specific applications. For example, porous carbon prepared at 700 °C has shown optimal performance for CO₂ capture. acs.orgresearchgate.net This synthesis method is considered a promising route for producing carbon-based adsorbents from various organic precursors. acs.org

Adsorption Performance and Mechanisms in Porous Materials

Porous carbons derived from this compound exhibit excellent performance in gas adsorption, particularly for CO₂. acs.orgresearchgate.net The effectiveness of these materials is attributed to a combination of their narrow microporosity and the presence of sulfur content from the precursor. acs.orgresearchgate.net

An optimal sulfur-doped porous carbon, prepared at an activating temperature of 700 °C, demonstrated significant CO₂ uptake capacities of 2.36 mmol/g at 25 °C and 3.56 mmol/g at 0 °C, both at 1 bar. acs.orgresearchgate.net These materials also show favorable characteristics for practical applications, including moderate heats of adsorption for CO₂, fast adsorption kinetics, good selectivity for CO₂ over N₂, and stable recyclability. acs.orgresearchgate.net The adsorption process is primarily physical, as indicated by the heat of adsorption values. researchgate.net

The performance of these materials can be compared to other adsorbents, highlighting their potential for efficient CO₂ capture.

Supramolecular Chemistry and Host Guest Interactions

Self-Assembly of Naphthalene-2,6-disulfonate-Based Supramolecular Architectures

The spontaneous organization of molecules into stable, structurally well-defined aggregates under thermodynamic control is known as self-assembly. For this compound and its derivatives, self-assembly is primarily driven by a combination of hydrogen bonding and π-π stacking, leading to the formation of diverse and complex supramolecular structures.

The assembly of supramolecular structures is governed by a delicate balance of non-covalent forces. rsc.org Hydrogen bonds, with energies ranging from weak (4 kJ/mol) to strong (45 kJ/mol), and π-π stacking interactions (typically around 2 kJ/mol) are paramount in the architecture of naphthalene-disulfonate-based systems. mdpi.com

The sulfonate groups (–SO₃⁻) of this compound are potent hydrogen-bond acceptors. They readily interact with hydrogen-bond donors, such as the N-H groups of organic cations or the O-H groups of water molecules. In salts formed between naphthalenedisulfonates and protonated pyrimidine (B1678525) derivatives, the pyrimidinium cation and the sulfonate anion form a pair of N—H⋯O hydrogen bonds, creating a robust and predictable R₂²(8) ring motif, often referred to as a supramolecular heterosynthon. iucr.orgnih.gov

In coordination compounds, these interactions are equally crucial. A notable example involves a nickel(II) complex, [Ni(Phen)₂(H₂O)(2,6-NDS)]·2H₂O, where the this compound (2,6-NDS) anion participates in building a two-dimensional (2D) supramolecular structure. This assembly is held together by O−H···O hydrogen bonds and π−π stacking interactions. acs.org The π-π interactions occur between the aromatic rings of the phenanthroline ligands and the naphthalene (B1677914) core of the disulfonate anion, featuring both face-to-face and parallel-displaced stacking arrangements. acs.org Similar metal-organic architectures based on the 1,5-naphthalenedisulfonate isomer also exhibit extensive 2D and 3D supramolecular networks constructed through O–H∙∙∙O hydrogen bonds and π–π interactions, highlighting a general principle for this class of compounds. researchgate.net

The interplay between these non-covalent forces is also evident in the crystal packing of related naphthalene dicarboxamides. For instance, 2,6-naphthalene dicarboxamide forms one-dimensional hydrogen-bonded ladders that run parallel to each other, creating 2D sheets. mdpi.compreprints.org

A comprehensive study on salts assembled from naphthalene-1,5-disulfonic acid (a close analogue of the 2,6-isomer) and triphenylmethylamine in various solvents vividly illustrates this effect. acs.org By changing the solvent, researchers were able to produce a range of distinct supramolecular patterns.

Table 1: Influence of Solvent on Supramolecular Architecture of Naphthalene-1,5-disulfonate (B1223632) Salts

| Solvent | Resulting Supramolecular Architecture | Reference |

|---|---|---|

| Methanol (MeOH) | Lamellar structure with column motifs | acs.org |

| Ethanol (EtOH) | Pillared layered supramolecular network | acs.org |

| n-Propanol (n-PrOH) | Lamellar structure with column motifs | acs.org |

| n-Butanol (n-BuOH) | Lamellar structure with column motifs | acs.org |

| n-Pentanol (n-PeOH) | Pillared layered supramolecular network | acs.org |

As shown in the table, the use of different alcohols and other organic solvents resulted in either lamellar or pillared layered networks. acs.org Structural analysis revealed that the nature of the solvent molecules directly influences the hydrogen bonding patterns of the sulfonate (–SO₃⁻) and ammonium (B1175870) (–NH₃⁺) groups, which in turn dictates the final architecture. acs.org This demonstrates that the rational choice of solvent, considering its volume and ability to form hydrogen bonds, provides a strategy for adjusting and controlling the structures of supramolecular systems based on naphthalenedisulfonates. acs.org

Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking

Host-Guest Chemistry Involving this compound and its Analogues

In host-guest chemistry, a larger "host" molecule possesses a cavity that can encapsulate a smaller "guest" molecule. This compound, with its defined size and shape, frequently acts as an aromatic guest, forming inclusion complexes with various macrocyclic hosts like cyclophanes and cyclodextrins.

The formation of an inclusion complex occurs when a guest molecule is bound within the cavity of a host. This process is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and electrostatic interactions.

Cyclophane Hosts: A water-soluble cyclophane host bearing four pH-sensitive L-aspartate residues has been shown to form an inclusion complex with this compound. oup.com ¹H NMR spectroscopy confirmed that the guest molecule is incorporated into the host's hydrophobic cavity. The binding ability of this host is highly dependent on pH; as an anionic guest, this compound binds significantly more strongly at low pH (pD 1.0), where the host is tetracationic, compared to high pH (pD 11.0), where the host is tetraanionic. oup.com

Cyclodextrin (B1172386) Hosts: Cyclodextrins (CDs), a family of cyclic oligosaccharides, are common hosts for aromatic guests. This compound (2,6NDS) forms 1:1 inclusion complexes with both β-cyclodextrin (β-CD) and a modified, positively charged derivative, 6-deoxy-6-diethylamino-β-cyclodextrin (DD-β-CD). nih.gov The binding with the charged DD-β-CD at pH 5.5 is stronger than at pH 10.3, indicating that electrostatic attraction between the protonated host and the anionic sulfonate groups of the guest enhances complex stability. nih.gov

Calorimetric titration studies have provided detailed thermodynamic data for the complexation of naphthalenedisulfonates with various cyclodextrins. nankai.edu.cn

Table 2: Thermodynamic Parameters for 1:1 Inclusion Complexation of this compound with Cyclodextrins at 298.15 K

| Host Molecule | Association Constant (K / M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

|---|---|---|---|---|---|

| α-Cyclodextrin | 59 | -10.1 | -22.3 | -12.2 | nankai.edu.cn |

| β-Cyclodextrin | 350 | -14.5 | -20.6 | -6.1 | nankai.edu.cn |

These data reveal that the complexation is enthalpically driven for all three cyclodextrins, with the strongest binding observed for β-cyclodextrin, which has a cavity size that is highly complementary to the naphthalene guest. nankai.edu.cn

Molecular recognition is the specific binding between two or more molecules. A key goal in supramolecular chemistry is to design hosts that can selectively bind a target guest from a mixture of structurally similar compounds. The distinct substitution pattern of this compound allows hosts to differentiate it from its isomers.

One study demonstrated remarkable selectivity using a steroid-modified β-cyclodextrin. A host modified with cholic acid displayed a molecular selectivity of 24.9 for disodium (B8443419) 2,6-naphthalenedisulfonate over its 1,5-isomer, showcasing effective recognition based on the precise size and shape fit between the host and guest. nankai.edu.cn

The ability of a host to distinguish between isomers is not always absolute and depends critically on the host's specific geometry. A cationic, cubic azaparacyclophane host was tested for its ability to bind three different naphthalenedisulfonate isomers. oup.com The results showed that the host bound the 2,7-isomer with a binding constant an order of magnitude higher than that for the 2,6- and 1,5-isomers. oup.com This pronounced selectivity was attributed to the host's tetrahedrally arranged positive charges, which create an electrostatic and geometric environment that is most favorable for the 2,7-isomer. oup.com

Data from cyclodextrin binding also illustrates this principle of selective recognition.

Table 3: Association Constants (K) for Isomeric Naphthalenedisulfonates with β-Cyclodextrin

| Guest Molecule | Association Constant (K / M⁻¹) | Reference |

|---|---|---|

| This compound | 350 | nankai.edu.cn |

As seen in the table, β-cyclodextrin exhibits a preference for the 2,6-isomer over the 2,7-isomer. nankai.edu.cn Conversely, the larger γ-cyclodextrin shows a slight preference for the 2,7-isomer over the 2,6-isomer (K = 23 vs. 18 M⁻¹). nankai.edu.cn These findings underscore that selective molecular recognition is a highly specific phenomenon arising from the unique structural and electronic complementarity between a particular host and guest pair.

Analytical Chemistry and Sensing Applications

Naphthalene-2,6-disulfonate as a Fluorescent Probe and Sensing Element

The inherent fluorescence of the naphthalene (B1677914) moiety makes its sulfonated derivatives excellent candidates for developing sensitive and selective sensing platforms. Their fluorescence characteristics can be modulated by interactions with a wide range of analytes.

The fluorescence intensity of naphthalene sulfonates can be either decreased (quenched) or increased (enhanced) upon interaction with other molecules. These changes form the basis of their sensing applications.

Fluorescence Quenching: A primary mechanism for the fluorescence quenching of naphthalene derivatives by certain analytes, such as inorganic anions, is dynamic quenching involving electron transfer. In this process, the excited fluorophore collides with the quencher, leading to the formation of a non-fluorescent complex, often with charge-transfer characteristics. The efficiency of this quenching is related to the free energy of activation for the electron transfer step. For instance, studies on various substituted naphthalenes have demonstrated that quenching by inorganic anions proceeds via the formation of an exciplex with a pronounced charge-transfer character, where an electron is transferred from the anion to the excited naphthalene molecule. This mechanism is supported by the correlation between the quenching efficiency and the free energy of the process.

Fluorescence Enhancement: In contrast, fluorescence enhancement is often observed when naphthalene sulfonate probes bind to larger structures like proteins or are placed in a medium of low polarity. nih.gov For example, 6-(p-toluidinyl)naphthalene-2-sulfonate (2,6-TNS) is weakly fluorescent in water but becomes highly fluorescent when bound to proteins or dissolved in less polar solvents like ethanol. nih.govnih.gov This enhancement is attributed to changes in the probe's local environment. Binding within a protein's hydrophobic pocket restricts the probe's molecular motion and shields it from the quenching effects of water, leading to a significant increase in fluorescence quantum yield. nih.gov Similarly, the energization of submitochondrial particles can induce fluorescence enhancements in N-aryl naphthalene sulfonate probes, a phenomenon linked to changes at the level of ATPase. nih.gov

The sensitivity of their fluorescence to the local environment allows naphthalene disulfonates to be incorporated into sensors for various chemical species.

Metal Ions: Lanthanide-organic frameworks constructed using naphthalenedisulfonate isomers have shown promise as luminescent sensors for metal ions. A highly luminescent, microporous framework built with 1,5-naphthalenedisulfonate and Europium(III) ions acts as a selective sensor for Iron(III) (Fe³⁺) ions through a fluorescence quenching mechanism. rsc.org Naphthalene-based Schiff base sensors have also been developed for the sensitive and selective detection of Manganese(II) (Mn²⁺) and Cobalt(II) (Co²⁺) ions, where complexation with the metal ions leads to fluorescence quenching. nih.gov Furthermore, a derivative, 1-(2,4-dihydroxy-1-phenylazo)-8-hydroxy-3,6-naphthalenedisulfonate, forms a highly stable chelate with Beryllium(II) (Be²⁺), enabling its ultratrace detection. acs.org

Organic Molecules: The same Europium(III)-naphthalenedisulfonate framework that detects Fe³⁺ ions is also a promising luminescence sensor for small organic molecules, showing particular sensitivity to benzaldehyde. rsc.org The interaction with the organic molecule within the framework's channels perturbs the luminescence of the metal center, providing a detectable signal.

| Analyte | Naphthalene Derivative Used | Sensing Mechanism | Reference |

|---|---|---|---|

| Fe³⁺ (Iron) | Europium(III) framework with 1,5-Naphthalenedisulfonate | Luminescence Quenching | rsc.org |

| Benzaldehyde | Europium(III) framework with 1,5-Naphthalenedisulfonate | Luminescence Perturbation | rsc.org |

| Mn²⁺ (Manganese) | Naphthalene Cationic Schiff Base | Fluorescence Quenching | nih.gov |

| Co²⁺ (Cobalt) | Naphthalene Cationic Schiff Base | Fluorescence Quenching | nih.gov |

| Be²⁺ (Beryllium) | 1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxy-3,6-naphthalenedisulfonate | Chelation and Photometric Detection | acs.org |

Derivatives of this compound serve as valuable extrinsic fluorescent probes for studying the structure and dynamics of biomolecules.

One prominent example is the use of 6-(p-toluidinyl)naphthalene-2-sulfonic acid (2,6-TNS) to monitor conformational changes in yeast hexokinase. nih.gov The binding of different sugar ligands to the enzyme induces distinct conformational states, which can be distinguished by changes in the fluorescence of bound 2,6-TNS. For instance, the binding of a good substrate like glucose causes a large (37%) enhancement in fluorescence, whereas binding a sugar inhibitor like lyxose results in a small fluorescence quenching. nih.gov These fluorescence signals provide insight into the closure of the cleft between the enzyme's domains during the catalytic reaction. nih.gov

Sensing of Specific Analytes (e.g., metal ions, organic molecules)

Methodologies for Detection and Quantification

For the precise quantification of this compound, particularly in environmental and industrial samples, robust analytical methods combining chromatographic separation with sensitive detection are employed.

A highly effective method for the simultaneous determination of this compound and its isomers is ion-pair high-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD). oup.comresearchgate.netnih.gov This technique is capable of separating multiple naphthalene mono- and disulfonates within a single analytical run. oup.com

A typical method involves using a C18 column and a mobile phase gradient consisting of water and a water-methanol mixture. oup.com To achieve sufficient retention and separation of the highly water-soluble sulfonated compounds, an ion-pairing agent such as tetrabutylammonium (B224687) (TBA) is added to the mobile phase. oup.com The fluorescence detector is set to the specific excitation and emission maxima of the naphthalene sulfonates to ensure high sensitivity and selectivity. oup.comresearchgate.net This approach allows for method quantification limits between 0.05 and 0.4 µg/L, making it suitable for analyzing trace levels in complex matrices like highly saline geothermal brines. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC ODS-AQ or Phenomenex Luna C18(2) | oup.com |

| Mobile Phase A | 100% Water with 5 mM TBAB | oup.com |

| Mobile Phase B | Water–methanol (50:50, v/v) with 5 mM TBAB | oup.com |

| Gradient | Linear gradient from 45% to 55% B to elute disulfonates | oup.com |

| Flow Rate | 0.25 mL/min | oup.com |

| Detection | Fluorescence (Ex/Em maxima determined for specific sulfonates) | oup.comresearchgate.net |

| Run Time | ~33 minutes for baseline separation | oup.comresearchgate.net |

Due to the often low concentrations of naphthalene sulfonates in environmental samples and the presence of interfering matrix components, a sample preparation step is crucial before HPLC analysis. Solid-phase extraction (SPE) is a common and effective technique for the cleanup and pre-concentration of these analytes. oup.comnih.gov

The SPE procedure involves passing a water sample through a cartridge packed with a sorbent material that retains the naphthalene sulfonates. After washing away interfering substances, the retained analytes are eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample. capes.gov.br For naphthalene disulfonates, polymeric sorbents have proven effective. oup.comcapes.gov.br One study found that while several materials showed good recovery from simple aqueous solutions, the Strata X-RP solid-phase material was particularly robust, showing no dependency on high NaCl concentrations and providing recoveries of approximately 100% even in highly saline brines. oup.com In contrast, the recovery of naphthalene disulfonates on other sorbents, like octadecyl silica, decreased significantly in the presence of high salt concentrations. oup.com

| SPE Sorbent | Recovery in Pure Water | Recovery in 100 g/L NaCl | Reference |

|---|---|---|---|

| Strata X-RP | ~100% | ~100% | oup.com |

| Bond Elute Plexa | ~100% | Significantly Decreased | oup.com |

| Bakerbond Octadecyl | ~100% | Significantly Decreased | oup.com |

Synchronous Excitation Fluorimetry for Trace Analysis

Synchronous excitation fluorimetry is a valuable technique for the determination of sulfonated naphthalenes, including this compound, in environmental water samples. researchgate.net This method offers enhanced selectivity and sensitivity compared to conventional fluorescence spectroscopy by simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ). researchgate.netmdpi.com This approach reduces spectral overlap and matrix interference, which is particularly advantageous for analyzing complex samples like groundwater. researchgate.net

Research has demonstrated the successful application of synchronous scanning for the rapid determination of sulfonated naphthalenes and their formaldehyde (B43269) condensates (SNFCs) in aqueous environmental samples. researchgate.net In these studies, this compound has been utilized as an external fluorescence standard to monitor and correct for variations in the intensity of the spectrometer's lamp. researchgate.netethz.ch

A key study established a method with a Δλ of 105 nm, which proved effective for quantifying SNFCs in contaminated groundwater without requiring extensive cleanup or analyte enrichment steps. researchgate.net A preliminary extraction with n-hexane is performed to remove nonpolar interferents like naphthalene. researchgate.netethz.ch The aqueous fraction is then analyzed directly after being degassed with nitrogen to prevent signal quenching by oxygen. researchgate.net This technique has been validated against high-performance liquid chromatography with fluorescence detection (HPLC-FD) and applied to field samples from construction sites where SNFCs are used as concrete superplasticizers. researchgate.netethz.ch

The method's performance highlights its suitability for trace analysis in environmental monitoring. researchgate.net Interferences from common matrix components such as humic acids and nitrate (B79036) were found to be negligible at typical environmental concentrations. researchgate.net

Table 1: Experimental Parameters for Synchronous Excitation Fluorimetry

| Parameter | Value | Source |

| Scan Mode | Synchronous Excitation | researchgate.net |

| Wavelength Difference (Δλ) | 105 nm | researchgate.net |

| Excitation Wavelength Scan | 200–400 nm | researchgate.net |

| Emission Wavelength Scan | 305–505 nm | researchgate.net |

| Spectral Bandwidths | 10 nm | researchgate.net |

| Pre-treatment | n-hexane extraction, Nitrogen degassing | researchgate.net |

| External Standard | This compound | researchgate.netethz.ch |

Table 2: Performance of the Synchronous Fluorimetry Method for SNFCs

| Parameter | Result | Source |

| Limit of Detection (LOD) | 0.2 µg L⁻¹ | researchgate.net |

| Average Recovery | 104% | researchgate.net |

| Confidence Interval (95%) | 24% | researchgate.net |

| Matrix | Groundwater | researchgate.net |

Mass Spectrometry (MS) Techniques for Complex Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification and characterization of this compound in various complex matrices. nih.govnih.gov LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection provided by MS, making it suitable for analyzing highly water-soluble and non-volatile compounds like naphthalene sulfonates. nih.govcreative-proteomics.com

One significant application involves toxicity-based fractionation of industrial wastewaters to identify polar toxicants. nih.gov In this approach, wastewater samples are fractionated, and the toxicity of each fraction is assessed. nih.gov LC-MS is then used to identify the specific compounds in the toxic fractions. nih.gov Through this methodology, 2,6-naphthalenedisulfonate (2,6-NPS) was successfully identified as a component in complex industrial and domestic wastewater mixtures. nih.gov

Various LC-MS platforms are employed for the analysis of aromatic sulfonates. For instance, the combination of a UHPLC system with a high-resolution mass spectrometer like a Q Exactive HF-X enables the analysis of non-volatile and polar aromatic compounds with high sensitivity and selectivity. creative-proteomics.com Another approach uses ion-pair chromatography coupled with tandem mass spectrometry for the determination of aromatic sulfonates in industrial wastewater. ethz.ch The use of volatile amines as ion-pairing agents in HPLC-tandem MS has also been reported for this class of compounds. ethz.ch

These MS-based methods are crucial for characterizing the presence and behavior of this compound in challenging samples, from industrial effluents to saline geothermal brines, providing detailed structural information and sensitive quantification. nih.govresearchgate.net

Table 3: Mass Spectrometry Methods for this compound Analysis

| Technique | Matrix | Purpose | Source |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Industrial & Domestic Wastewater | Identification of polar toxicants | nih.gov |

| Ion-Pair HPLC with Fluorescence Detection (MS-related separation) | Saline Geothermal Brines | Simultaneous determination of naphthalene disulfonates | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | General Aromatic Compound Analysis | Analysis of non-volatile and polar compounds | creative-proteomics.com |

| HPLC-Tandem Mass Spectrometry with Ion-Pairing Agents | Industrial Wastewater | Determination of aromatic sulfonates | ethz.ch |

Environmental Research and Biogeochemical Cycling

Environmental Mobility and Transport Mechanisms

Naphthalene-2,6-disulfonate (2,6-NDS), a member of the naphthalenesulfonate family, exhibits specific behaviors in environmental systems that dictate its movement and persistence. Its mobility is of particular interest in the context of groundwater tracing and potential contamination.

Behavior in Aquatic Systems and Groundwater Flow Tracing

Naphthalene (B1677914) disulfonates, including the 2,6-isomer, are frequently utilized as tracers in geothermal reservoirs and groundwater studies to understand subsurface flow patterns. researchgate.netstanford.eduresearchgate.net Their suitability stems from their high thermal stability and detectability at very low concentrations. stanford.edu Field studies in various geothermal locations such as Dixie Valley, Nevada; Ohaaki, New Zealand; and Awibengkok, Indonesia, have successfully employed naphthalene disulfonates to trace the movement of injected water. stanford.eduresearchgate.net

In a tracer test at the Soultz-sous-Forêts geothermal site, 2,6-NDS, along with other naphthalenedisulfonate isomers, was used to evaluate hydraulic characteristics between injection and production wells. researchgate.net These studies have shown that such tracers can behave conservatively over long periods under harsh reservoir conditions, including high temperatures and salinity. researchgate.net The breakthrough curves of these tracers in production wells provide valuable data for modeling fracture networks and flow velocities within the reservoir. researchgate.net For instance, a test in Krafla, Iceland, used 2,6-NDS and noted a relatively high apparent linear velocity, suggesting rapid groundwater circulation. brgm.fr However, at temperatures at or above 300°C, all naphthalenesulfonate isomers, including 2,6-NDS, can become unstable and break down. wgtn.ac.nz

Adsorption Behavior on Geological and Engineered Surfaces

The adsorption of this compound onto various surfaces influences its transport in the environment. Studies investigating its adsorption under geothermal conditions on materials like quartz and greywacke have been conducted to better interpret tracer test results. researchgate.net Preliminary findings suggest that while there might be weak adsorption of naphthalenesulfonates on greywacke, no significant adsorption was observed on quartz. researchgate.netwgtn.ac.nz Generally, adsorption effects are observed to decrease as temperature increases. researchgate.net

In the context of engineered systems, the adsorption of related naphthalenesulfonates has been studied on materials like granular activated carbon (GAC). researchgate.net Research on sulfonated naphthalene formaldehyde (B43269) condensates (SNFC), which are structurally related, showed that adsorption to aquifer material increases with the oligomer chain length. ethz.ch This suggests that the molecular structure plays a significant role in the adsorption behavior on geological media. Additionally, porous carbon derived from disodium (B8443419) 2,6-naphthalene disulfonate has been synthesized and studied for its CO2 adsorption capabilities, indicating the potential for creating adsorbent materials from this compound. doi.orgacs.org

Biotransformation and Biodegradation Studies

The microbial breakdown of this compound is a key process in its environmental fate, determining its persistence and the formation of potential intermediates.

Microbial Degradation Pathways and Intermediates

The biodegradation of naphthalene disulfonic acids is more challenging for microorganisms compared to their monosulfonated counterparts. ethz.ch However, specific bacterial strains are capable of completely metabolizing 2,6-NDS. ethz.ch The degradation process is initiated by a regioselective 1,2-dioxygenation of the aromatic ring that carries a sulfonate group. nih.govasm.org This enzymatic attack leads to the formation of a dihydrodiol intermediate, which then spontaneously eliminates a sulfite (B76179) group to yield a dihydroxynaphthalene derivative. nih.gov

For 2,6-NDS, this initial desulfonation is followed by catabolism to 5-sulfosalicylic acid. nih.govasm.org The second desulfonation event occurs during the hydroxylation of 5-sulfosalicylic acid by salicylate-5-hydroxylase, which generates gentisic acid. nih.gov Gentisic acid is a common intermediate that can then enter central metabolic pathways for complete mineralization. ethz.chnih.gov It has been noted that 2,6-NDS itself, or an early metabolite, must act as an inducer for the initial catabolic enzymes. nih.govasm.org

Identification of Microbial Consortia and Enzymatic Mechanisms

Several bacterial strains and consortia capable of degrading this compound have been identified. A Moraxella species, later classified as Pigmentiphaga daeguensis ASL4, was isolated from an industrial sewage plant and demonstrated the ability to use 2,6-NDS as a sole source of carbon. ethz.chnih.govasm.org This strain was also adaptable to degrading naphthalene-1,6-disulfonic acid. nih.govasm.org Another strain, Pigmentiphaga sp. NDS-2, has also been shown to metabolize the 2,6-isomer. ethz.ch

Pseudomonas species have also been implicated in the degradation of naphthalenesulfonates. For example, Pseudomonas sp. BN6 was found to oxidize 2,6-naphthalene disulfonate. scielo.br The key enzymatic step is the initial 1,2-dioxygenation, which destabilizes the carbon-sulfur bond, leading to desulfonation. d-nb.info The enzymes responsible for the degradation of naphthalene are often the same or similar to those involved in the metabolism of naphthalenesulfonates. nih.gov In some cases, complete degradation is achieved through the mutualistic interaction of different bacterial strains within a consortium, where one strain performs the initial desulfonation and excretes intermediates that are then utilized by other members of the community. nih.gov

Fate in Engineered Systems (e.g., wastewater treatment, industrial applications)

Naphthalenesulfonic acids are used in the production of various chemicals, including azo dyes and dispersants, and can be present in industrial wastewater. asm.orgnih.gov The fate of these compounds in engineered systems like wastewater treatment plants (WWTPs) is crucial for preventing environmental contamination.

Studies have shown that some sulfonated naphthalenes can be persistent in biological treatment plants. ethz.ch For instance, research on sulfonated naphthalene formaldehyde condensates (SNFC) revealed that while most monomeric units were degraded, naphthalene-1,5-disulfonate (B1223632) and the oligomers remained refractory in adapted biological treatment plants, allowing them to enter the environment unchanged. ethz.ch

The degradation of naphthalenesulfonic acids in industrial wastewater can be achieved by specialized microbial populations. A Moraxella strain capable of degrading 2,6-NDS was originally isolated from an industrial sewage plant, highlighting that such capabilities can evolve in environments with consistent exposure. nih.govasm.orgscielo.brsigmaaldrich.com Advanced oxidation processes are also being explored for the treatment of wastewater containing naphthalenesulfonic acids. For example, the degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a related compound, has been studied using persulfate oxidation, which was effective in removing the parent compound, although mineralization to CO2 was limited. nih.gov

Theoretical and Computational Studies

Molecular Modeling of Naphthalene-2,6-disulfonate Interactions

Molecular modeling encompasses a range of computational techniques used to understand and predict the behavior of molecules. For this compound, these models are crucial for elucidating its electronic characteristics and how it interacts with its environment.

Quantum chemical calculations are employed to study the electronic properties of molecules, providing detailed information about orbital energies and charge distributions. Studies on naphthalene (B1677914) derivatives, including sulfonated naphthalenes, utilize high-level ab initio and Density Functional Theory (DFT) methods to understand their electronic states. koreascience.kr

For instance, investigations into naphthol sulfonate derivatives show that the substitution of sulfonate groups (–SO₃⁻) has a discernible effect on the molecule's low-lying excited states, known as ¹Lₐ and ¹Lₑ. koreascience.kr The ¹Lₐ state is characterized by a significant ionic, charge-separated nature, dominated by the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) excitation. In contrast, the ¹Lₑ state is more covalent and involves contributions from both HOMO–1 → LUMO and HOMO → LUMO+1 excitations. koreascience.kr While the naphthalene framework itself remains largely unchanged upon sulfonation, the electronic structure is modified. koreascience.kr

DFT calculations on the parent naphthalene molecule provide a baseline for understanding its derivatives. Typical calculations predict the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transport properties. samipubco.com For naphthalene itself, this gap is calculated to be approximately 4.75 eV. samipubco.com The introduction of electron-withdrawing sulfonate groups is expected to influence these frontier orbitals. Theoretical studies on related naphthalene-2-sulfonic acid derivatives, using DFT with various functionals (like B3LYP, PBEPBE, and ωB97XD), confirm the utility of these methods in exploring the electronic structure of such compounds. nih.gov

Table 1: Representative Quantum Chemical Calculation Data for Naphthalene Derivatives

| Property | Value/Observation | Method/System | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | ~4.75 eV | DFT/aug-cc-pVQZ (Naphthalene) | samipubco.com |

| Excited States | ¹Lₐ (ionic) and ¹Lₑ (covalent) states are key low-lying excited states. | EOM-CCSD, TDDFT (Naphthol Sulfonates) | koreascience.kr |

| Structural Impact | Sulfonate substitution causes minimal change to the naphthalene ring's geometry. | MP2/6-311++G(2df,2p) (2-Naphthol-6-sulfonate) | koreascience.kr |

| Orbital Nature | HOMO and LUMO are typically valence π molecular orbitals on the naphthalene core. | HF/6-311++G(2d,2p) (2-Naphthol-6-sulfonate) | koreascience.kr |

This table presents illustrative data from computational studies on naphthalene and its closely related derivatives to approximate the properties of this compound.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide insights into how this compound interacts with surrounding molecules, such as solvents, ions, or larger macromolecular structures.

Atomistic MD simulations have been used to investigate the behavior of poly(l-lysine) dendrimers that are functionalized with naphthalene disulfonate caps (B75204). acs.org These simulations revealed that the interactions between the naphthalene disulfonate caps are favorable and are characterized by face-to-face π-π stacking of the naphthalene rings. acs.org This stacking is a crucial noncovalent interaction that governs the conformation and aggregation of these molecules in solution.

Furthermore, MD simulations have been applied to understand the adsorption of naphthalenesulfonic acid derivatives at interfaces. nih.govresearchgate.net For example, simulations of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives interacting with cyclooxygenase enzymes showed that the sulfonic group plays a significant role, contributing over 30-35% of the interactions with amino acid residues. nih.gov This highlights the importance of the sulfonate groups in mediating intermolecular hydrogen bonding and electrostatic interactions. MD simulations are also used to calculate properties like the radial distribution function and diffusion coefficients, which help explain the kinetic processes of interaction and adsorption at a molecular level. researchgate.net

Quantum Chemical Calculations of Electronic Structure

Computational Design of this compound-Based Materials

The rigid, well-defined geometry of the this compound ligand, combined with its strong coordinating sulfonate groups, makes it an excellent candidate for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Computational design in materials science involves using the known geometry of molecular building blocks to predict the structure and properties of resulting extended frameworks. The linear, ditopic nature of the this compound linker allows for the rational design of specific network topologies.

Researchers have successfully synthesized new MOFs using this compound (nds) as the organic linker. For example, two Cadmium(II)-MOFs, formulated as [Cd(nds)(bimh)₂·(bimh)]ₙ and [Cd(nds)(bimb)₂]ₙ, were synthesized hydrothermally. researchgate.net The structure of these materials, confirmed by single-crystal X-ray diffraction, was directly related to the interplay between the linear nds linker and the angular bis(imidazole) co-ligands. The first complex possesses a 3D framework with a pcu (primitive cubic) topology, a common and predictable network for linear linkers. researchgate.net The second complex forms a 2D layered structure. researchgate.net

This demonstrates a key principle of computational design: the geometry of the organic linker is a primary determinant of the final framework's dimensionality and topology. The design process often involves selecting linkers with specific lengths and angles to target desired network structures for applications in areas like gas storage or catalysis. mdpi.comacs.org

Computational simulations are essential for predicting and understanding the performance of porous materials in applications like gas separation and storage. Grand Canonical Monte Carlo (GCMC) and MD simulations are standard methods for studying adsorption phenomena.

Porous carbons derived from the disodium (B8443419) salt of this compound have been shown to be effective adsorbents for carbon dioxide (CO₂). acs.orgresearchgate.net A one-pot, self-activating synthesis method using this precursor yields sulfur-doped porous carbons. acs.org Simulations and experimental measurements show that the CO₂ uptake is determined by a combination of narrow microporosity and the presence of sulfur atoms, which act as active sites. acs.org The optimal material, prepared at 700 °C, exhibited significant CO₂ uptake capacities. acs.orgresearchgate.net

The isosteric heat of adsorption (Qₛₜ), a measure of the interaction strength between the adsorbent and adsorbate, can also be calculated from simulation data or experimental isotherms. For CO₂ adsorption on related sulfur-doped porous carbons, Qₛₜ values were found to be in the range of 17 to 39 kJ/mol, which is indicative of a physical adsorption process (physisorption). acs.org

In addition to porous carbons, MOFs built with this compound linkers also show promise for adsorption. The Cd(II)-MOF, [Cd(nds)(bimh)₂·(bimh)]ₙ, was found to be an efficient adsorbent for iodine from cyclohexane (B81311) solution. researchgate.net

Table 2: Simulated/Experimental Adsorption Data for this compound-Based Materials

| Material | Adsorbate | Temperature (°C) | Pressure (bar) | Adsorption Capacity | Reference |

|---|---|---|---|---|---|

| NDS-derived S-doped Porous Carbon | CO₂ | 25 | 1 | 2.36 mmol/g | acs.orgresearchgate.net |

| NDS-derived S-doped Porous Carbon | CO₂ | 0 | 1 | 3.56 mmol/g | acs.orgresearchgate.net |

NDS: 2,6-naphthalene disulfonate. The porous carbon is derived from the disodium salt of NDS.

Future Research Directions and Emerging Paradigms

Integration in Advanced Functional Devices

The unique electronic and structural properties of naphthalene-2,6-disulfonate make it a compelling candidate for incorporation into a new generation of advanced functional devices. Its rigid, aromatic core combined with the ionic sulfonate groups allows for its use as a building block or a dopant in various materials with tailored functionalities.

One of the promising areas of application is in the field of organic electronics . Research has shown that this compound can be employed as an anionic dopant in the electrochemical fabrication of conducting polymers, such as polypyrrole. researchgate.net The incorporation of NDS can influence the morphology and electronic properties of the resulting polymer films, which is critical for the performance of organic electronic devices. researchgate.net Furthermore, the development of porous structures in organic field-effect transistors (OFETs) is a key strategy to enhance the sensitivity of gas sensors. The inherent structure of NDS can be leveraged to create such porous architectures, facilitating the diffusion of gas molecules and thereby improving sensor response and recovery times. researchgate.net

Another significant application lies in the development of materials for carbon capture and storage . Scientists have successfully utilized the disodium (B8443419) salt of this compound as a precursor for creating self-sulfur-doped porous carbons. Current time information in Bangalore, IN.acs.org These materials exhibit high CO2 uptake capacities, making them promising adsorbents for post-combustion carbon capture. Current time information in Bangalore, IN.acs.org A one-pot, self-activating synthesis approach has been developed where the pyrolysis of disodium 2,6-naphthalene disulfonate yields porous carbons with excellent textural features without the need for external chemical activating agents. Current time information in Bangalore, IN.acs.org The resulting materials have demonstrated good CO2/N2 selectivity, fast adsorption kinetics, and stable recyclability. Current time information in Bangalore, IN.acs.org

Table 1: Performance of NDS-Derived Porous Carbon for CO2 Capture

| Property | Value | Conditions | Reference |

| CO₂ Uptake Capacity | 3.56 mmol/g | 0 °C, 1 bar | Current time information in Bangalore, IN. |

| CO₂ Uptake Capacity | 2.36 mmol/g | 25 °C, 1 bar | Current time information in Bangalore, IN. |

| Surface Area (SBET) | up to 1227 m²/g | - | researchgate.net |

Novel Synthetic Approaches and Sustainable Chemistry

The synthesis of this compound and its derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional sulfonation methods often involve harsh conditions and the generation of significant waste streams. ayshzj.comgreenagrochem.com Consequently, the development of "green" synthesis routes is a major focus of current research.

The principles of green chemistry are being actively applied to the synthesis of NDS derivatives. A patent discloses a green synthesis method for 4-nitro-2,7-naphthalene disulfonic acid that utilizes a recyclable organic acid as the reaction solvent, leading to high yields and no wastewater generation. google.com This approach stands in contrast to traditional methods that consume large amounts of acid and produce substantial wastewater. google.com The development of such processes is crucial for reducing the environmental footprint of chemical manufacturing.

Table 2: Comparison of Synthesis Methods for Naphthalene (B1677914) Sulfonate Derivatives

| Synthesis Approach | Key Features | Advantages | Reference |

| Traditional Sulfonation | Use of concentrated sulfuric acid or oleum (B3057394). | Well-established method. | ayshzj.comgreenagrochem.com |

| Self-Activating Pyrolysis | One-pot synthesis of porous carbon from disodium 2,6-naphthalene disulfonate without external activators. | Simplified process, sustainable precursor. | acs.orgresearchgate.net |

| Green Synthesis (Patented) | Use of recyclable organic acid as solvent for nitration of a naphthalene disulfonic acid. | High yield, no wastewater, recyclable solvent. | google.com |

| Catalytic Synthesis | Employment of supported strong acid catalysts. | Improved yield and selectivity for specific isomers. | google.com |

Interdisciplinary Research Frontiers

This compound is emerging as a versatile building block at the interface of chemistry, materials science, and biology. Its ability to act as a ligand for metal ions and to participate in non-covalent interactions makes it a valuable component in the construction of complex supramolecular architectures.

A significant area of interdisciplinary research is the use of NDS in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers . acs.org Researchers have synthesized a series of novel supramolecular metal-organic coordination polymers where 2,6-naphthalenedisulfonate acts as a counteranion, influencing the final three-dimensional structure through hydrogen bonding and π-π stacking interactions. acs.org The temperature of the synthesis has been shown to play a crucial role in directing the formation of different supramolecular isomers, some of which exhibit permanent porosity after dehydration, suggesting potential applications in gas storage and separation. acs.org

The unique molecular recognition properties of naphthalene derivatives are also being explored in the context of biomedical research . For example, derivatives of naphthalene sulfonate have been studied for their ability to modulate the liquid-liquid phase separation (LLPS) of proteins, a fundamental process in cellular organization and disease. researchgate.net Understanding how small molecules like NDS derivatives can influence protein aggregation is crucial for developing therapeutic strategies for neurodegenerative diseases. researchgate.net While direct applications of this compound in this area are still nascent, the broader family of naphthalene sulfonates provides a strong impetus for future investigations. researchgate.netekb.eg

Table 3: Interdisciplinary Applications of this compound and its Derivatives

| Research Area | Application/Role of NDS or its Derivatives | Key Findings | Reference |

| Supramolecular Chemistry | Counteranion in metal-organic coordination polymers. | Directs the formation of 3D supramolecular structures through non-covalent interactions; temperature-controlled synthesis of isomers. | acs.org |

| Materials Science | Precursor for porous carbons. | "Self-activating" synthesis yields materials with high CO2 adsorption capacity. | Current time information in Bangalore, IN.acs.org |

| Biomedical Research | Modulation of protein liquid-liquid phase separation (by derivatives). | Naphthalene sulfonate derivatives can influence the phase behavior of proteins implicated in disease. | researchgate.net |

| Organic Electronics | Anionic dopant in conducting polymers. | Influences the properties of polypyrrole for potential use in electronic devices. | researchgate.net |

Q & A

Basic: What synthetic protocols are effective for preparing metal complexes with naphthalene-2,6-disulfonate?

Answer:

Metal complexes can be synthesized by reacting this compound disodium salt with transition metal salts (e.g., CoCl₂·6H₂O or NiCl₂) in aqueous solutions under controlled conditions. For example, a 1:1 molar ratio of CoCl₂·6H₂O to disodium salt, combined with triimidazole ligands, yields pink crystals after stirring at 65°C for 4 hours . Precipitation is achieved by slow evaporation, with yields up to 80%. Key parameters include pH control, temperature, and ligand-to-metal ratios to avoid competing side reactions.

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- Single-crystal X-ray diffraction (SCXRD): Resolves coordination geometry (e.g., distorted octahedral Co²⁺ centers) and hydrogen-bonding networks .

- FT-IR spectroscopy: Identifies sulfonate group vibrations (~1180–1120 cm⁻¹) and ligand-metal bonding .

- Elemental analysis: Confirms stoichiometry (e.g., C, H, N, S content).